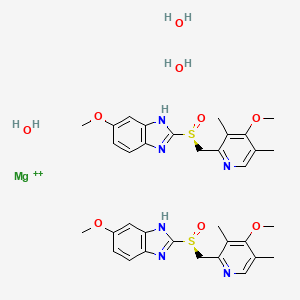

Esomeprazole magnesium hydrate

Descripción

The S-isomer of omeprazole.

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C34H44MgN6O9S2+2 |

|---|---|

Peso molecular |

769.2 g/mol |

Nombre IUPAC |

magnesium;6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole;trihydrate |

InChI |

InChI=1S/2C17H19N3O3S.Mg.3H2O/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;;/h2*5-8H,9H2,1-4H3,(H,19,20);;3*1H2/q;;+2;;;/t2*24-;;;;/m00..../s1 |

Clave InChI |

ARGAGMTUBUKMOG-OXLUMUBXSA-N |

SMILES isomérico |

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC.O.O.O.[Mg+2] |

SMILES canónico |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.O.O.O.[Mg+2] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Esomeprazole Magnesium Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esomeprazole (B1671258), the S-enantiomer of omeprazole, is a widely prescribed proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders. The magnesium trihydrate salt of esomeprazole is the common pharmaceutical form, valued for its improved stability. A thorough understanding of its physicochemical properties is paramount for the development of robust, stable, and bioavailable dosage forms. This technical guide provides a comprehensive overview of the core physicochemical characteristics of esomeprazole magnesium trihydrate, including its solubility, stability, polymorphism, and spectroscopic properties. Detailed experimental protocols for the determination of these properties are provided, along with a visualization of its mechanism of action.

General Physicochemical Properties

Esomeprazole magnesium trihydrate is a white to slightly colored crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Name | bis(5-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole-1-yl) magnesium trihydrate |

| Molecular Formula | (C₁₇H₁₈N₃O₃S)₂Mg · 3H₂O[1] |

| Molecular Weight | 767.2 g/mol (trihydrate)[1][2], 713.1 g/mol (anhydrous)[1][3] |

| Appearance | White to slightly colored or off-white crystalline powder[1] |

| Melting Point | Decomposes between 182-191°C[2] |

| pKa | pKa₁ = 4.2, pKa₂ = 9.0[1][4] |

| Log P (Octanol/Water) | 2.39[1] |

| Specific Optical Rotation | [α]D²⁰ = -131.5° (c=0.5% in methanol)[1][5] |

Solubility Profile

The solubility of esomeprazole magnesium trihydrate is a critical factor influencing its dissolution and subsequent absorption. It is sparingly soluble in aqueous solutions and exhibits pH-dependent solubility.

| Solvent | Solubility |

| Water | Slightly soluble / Sparingly soluble[1][6] |

| Methanol | Soluble[1][6] |

| Ethanol | Soluble (~1 mg/mL)[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble (~20 mg/mL)[1] |

| Dimethylformamide (DMF) | Soluble (~25 mg/mL)[1] |

| Heptane | Practically insoluble[1][6] |

Stability Profile

A key characteristic of esomeprazole is its instability in acidic environments and relative stability in neutral to alkaline conditions. This pH-dependent stability is a cornerstone of its formulation design, necessitating enteric-coated or delayed-release dosage forms to protect the active pharmaceutical ingredient (API) from the acidic milieu of the stomach.[3][7]

| Condition | Stability |

| Acidic (pH < 4) | Highly labile, rapid degradation[1] |

| Alkaline (pH > 6.8) | Acceptable stability[1] |

| Aqueous Buffer (pH 6.8) | Half-life of ~19-20 hours at 25°C, ~8-10 hours at 37°C[1][3] |

| Oxidative Stress | Significant degradation[1] |

| Accelerated Stability (40°C / 75% RH) | Subject to degradation, requires protective packaging.[3][4] |

| Photolytic Stress | Degradation occurs upon exposure to light. |

Polymorphism and Thermal Analysis

Esomeprazole magnesium can exist in various solid-state forms, including crystalline polymorphs and an amorphous form.[1] The trihydrate is a common crystalline form. The different polymorphic forms can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability.

| Analytical Technique | Observation |

| Powder X-Ray Diffraction (PXRD) | The trihydrate form exhibits a characteristic diffraction pattern. Different polymorphs (e.g., dihydrate forms A and B) can be identified and quantified by their unique PXRD peaks.[8][9][10] |

| Differential Scanning Calorimetry (DSC) | The amorphous form shows an endothermic peak around 202-205°C. Solvated forms exhibit an exothermic peak characteristic of decomposition around 200°C.[1] |

| Thermogravimetric Analysis (TGA) | For a water/1-butanol solvate, an initial mass loss corresponding to desolvation is observed, followed by decomposition at higher temperatures (starting around 200°C).[1] |

Spectroscopic Properties

Spectroscopic techniques are fundamental for the identification and quantification of esomeprazole magnesium trihydrate.

| Technique | Wavelength (λmax) |

| UV-Visible Spectrophotometry | ~280-305 nm in various solvents (e.g., methanol, phosphate (B84403) buffer)[1][11][12] |

| Infrared (IR) Spectroscopy | Characteristic peaks corresponding to its functional groups, including N-H, C=N, S=O, and aromatic C-H stretching. |

Mechanism of Action: Inhibition of the Gastric H+/K+-ATPase

Esomeprazole is a prodrug that, in the acidic environment of the stomach's parietal cells, is converted to its active form, a sulphenamide derivative. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase (proton pump), leading to irreversible inhibition of the pump. This action is the final step in the pathway of gastric acid secretion.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 6. mcgill.ca [mcgill.ca]

- 7. prezi.com [prezi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

Unraveling the Crystalline Architecture of Esomeprazole Magnesium Hydrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of esomeprazole (B1671258) magnesium and its various hydrated forms. Understanding the solid-state properties of this widely used proton pump inhibitor is critical for ensuring its stability, bioavailability, and overall therapeutic efficacy. This document summarizes key crystallographic data, details experimental protocols for structural analysis, and visualizes the analytical workflow.

Introduction to the Polymorphism of Esomeprazole Magnesium

Esomeprazole, the (S)-enantiomer of omeprazole, is a potent inhibitor of the gastric H+/K+-ATPase (proton pump). To enhance its stability, it is formulated as a magnesium salt. Esomeprazole magnesium can exist in various solid-state forms, including amorphous and several crystalline hydrated and solvated forms.[1][2][3] These different forms, known as polymorphs and pseudopolymorphs, can exhibit distinct physicochemical properties. The known crystalline forms include the dihydrate (Forms A and B), trihydrate, and tetrahydrate.[4][5] The relative stability of these hydrates in water follows the order: trihydrate > dihydrate form A > tetrahydrate > dihydrate form B.[4] Conversely, the order of aqueous solubility is dihydrate form B > tetrahydrate > dihydrate form A > trihydrate.[4]

Crystal Structure Analysis

The definitive determination of the three-dimensional arrangement of atoms within a crystalline solid is achieved through X-ray diffraction techniques. Both single-crystal X-ray diffraction and powder X-ray diffraction (PXRD) are instrumental in characterizing the various forms of esomeprazole magnesium hydrate (B1144303).

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most detailed and unambiguous structural information. A study on a novel esomeprazole magnesium water/butanol solvate revealed a hexagonal crystal system with the space group P6

Table 1: Single Crystal Data for Esomeprazole Magnesium Tetrahydrate Butanol Solvate

| Parameter | Value[4] |

| Crystal System | Hexagonal |

| Space Group | P6 |

| a (Å) | 19.5 |

| b (Å) | 19.5 |

| c (Å) | 18.3 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| Volume (ų) | 6090 |

| Z | 2 |

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for fingerprinting crystalline phases and is routinely used to differentiate between polymorphs. The table below summarizes the characteristic PXRD peaks for various esomeprazole magnesium hydrate forms. It is important to note that slight variations in 2θ values can occur due to differences in instrumentation and sample preparation.[7]

Table 2: Characteristic X-ray Powder Diffraction Peaks (2θ) for Esomeprazole Magnesium Hydrates

| Dihydrate Form A[4] | Dihydrate Form B[8] | Trihydrate (Form II)[7] | Amorphous[9] |

| ~5° | 4.19 Å | 4.82 ± 0.09 | Broad halo around 7 ± 1° |

| ~18° | 4.45 Å | 5.55 ± 0.09 | Broad halo around 18 ± 1° |

| 4.68 Å | 7.41 ± 0.09 | ||

| 4.79 Å | 8.60 ± 0.09 | ||

| 4.91 Å | 12.10 ± 0.09 | ||

| 4.98 Å | 14.16 ± 0.09 | ||

| 5.1 Å | 18.47 ± 0.09 | ||

| 5.4 Å | 21.08 ± 0.09 | ||

| 5.5 Å | |||

| 5.6 Å | |||

| 5.8 Å | |||

| 6.3 Å | |||

| 6.7 Å | |||

| 7.9 Å | |||

| 8.1 Å | |||

| 11.0 Å | |||

| 11.8 Å | |||

| 14.9 Å |

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for investigating the thermal behavior of esomeprazole magnesium hydrates, including desolvation and decomposition events.

Table 3: Thermal Analysis Data for Esomeprazole Magnesium Hydrates

| Technique | Observations |

| DSC | An endothermic peak around 202-205°C is characteristic of the amorphous form.[1][9] Solvated forms typically show an exothermic decomposition peak around 200°C.[1][4] For a water/1-butanol solvate, an endotherm is observed at 175°C.[4] |

| TGA | For a water/1-butanol solvate, a mass loss of 7.6% is observed, corresponding to desolvation, followed by decomposition starting at 200°C.[1][4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of esomeprazole magnesium hydrates.

Powder X-ray Diffraction (PXRD)

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source.

-

Sample Preparation: The sample is gently packed into a sample holder to ensure a flat and uniform surface.

-

Data Collection: The diffraction pattern is typically recorded over a 2θ range of 2° to 40° with a step size of 0.02° and a dwell time of 1 second per step.

-

Analysis: The resulting diffractogram is analyzed for the positions (2θ) and intensities of the diffraction peaks.

Differential Scanning Calorimetry (DSC)

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: A few milligrams of the sample are accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Thermal Program: The sample is heated at a constant rate, typically 5-10°C/min, over a temperature range of 25°C to 350°C.[4]

-

Analysis: The heat flow to the sample is monitored as a function of temperature, and endothermic or exothermic events are recorded.

Thermogravimetric Analysis (TGA)

-

Instrumentation: A Thermogravimetric Analyzer.

-

Sample Preparation: A few milligrams of the sample are placed in a tared pan.

-

Thermal Program: The sample is heated at a constant rate, typically 10°C/min, in a controlled atmosphere (e.g., nitrogen) over a specified temperature range.

-

Analysis: The mass of the sample is continuously monitored as a function of temperature to detect mass loss associated with desolvation or decomposition.

Visualization of Analytical Workflow and Interconversion

The following diagrams illustrate the logical workflow for the analysis of this compound crystal structures and the potential interconversions between its different forms.

Caption: Workflow for Crystal Structure Analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Polymorphs of esomeprazole salts - Patent US-8106210-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. patents.justia.com [patents.justia.com]

- 4. Crystallization of Esomeprazole Magnesium Water/Butanol Solvate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation, Characterization and Transformation of Esomeprazole Magnesium Polymorphs [cjph.com.cn]

- 6. researchgate.net [researchgate.net]

- 7. WO2004046134A2 - Crystalline form ii of esomeprazole magnesium trihydrate and process for its preparation - Google Patents [patents.google.com]

- 8. CN104725357A - Preparation method of esomeprazole magnesium dihydrate crystal form B - Google Patents [patents.google.com]

- 9. CN103509001A - Esomeprazole magnesium trihydrate and preparation method thereof - Google Patents [patents.google.com]

Esomeprazole Magnesium Hydrate: A Technical Pharmacology Guide for Researchers

Introduction

Esomeprazole (B1671258) magnesium hydrate (B1144303) is a highly effective proton pump inhibitor (PPI) utilized in the management of acid-related gastrointestinal conditions.[1][2] As the S-isomeprazole of omeprazole (B731), it represents a significant development in acid suppression therapy, offering an improved pharmacokinetic profile that leads to more consistent and potent inhibition of gastric acid secretion.[1][3] This technical guide provides a comprehensive analysis of the pharmacology of esomeprazole magnesium hydrate, detailing its mechanism of action, the signaling pathways it modulates, its pharmacokinetic and pharmacodynamic properties, and the experimental methodologies crucial for its evaluation. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this leading PPI.

Mechanism of Action: Irreversible Proton Pump Inhibition

Esomeprazole is a prodrug, administered in an inactive form, that specifically and irreversibly inhibits the H⁺/K⁺-ATPase (proton pump), which is the final step in the gastric acid secretion pathway within gastric parietal cells.[1][4][5]

-

Absorption and Concentration : Following oral administration, esomeprazole is absorbed and systemically distributed, accumulating in the highly acidic secretory canaliculi of the gastric parietal cells.[5]

-

Acid-Catalyzed Activation : The low pH environment of the canaliculi catalyzes the conversion of esomeprazole into its active form, a tetracyclic sulfenamide (B3320178).[1][5][6] This active metabolite is achiral.[7]

-

Covalent Binding : The sulfenamide derivative forms a stable, covalent disulfide bond with cysteine residues on the luminal surface of the H⁺/K⁺-ATPase.[6][8][9] This binding event inactivates the pump.

-

Inhibition of Acid Secretion : By irreversibly blocking the proton pump, esomeprazole inhibits both basal and stimulated gastric acid secretion, regardless of the primary stimulus.[1][6] The restoration of acid secretion requires the synthesis of new H⁺/K⁺-ATPase pumps, leading to a prolonged duration of action that outlasts the drug's plasma half-life.[1]

Modulation of Gastric Acid Secretion Signaling

The secretion of gastric acid is a complex process regulated by endocrine, paracrine, and neurocrine signals that converge on the parietal cell.[10][11] The principal stimulants are gastrin, histamine, and acetylcholine (B1216132) (ACh).[11] Esomeprazole acts downstream of these pathways by blocking their final common effector, the proton pump.

-

Gastrin Pathway (Endocrine) : Gastrin is released from G-cells in the gastric antrum and stimulates enterochromaffin-like (ECL) cells by binding to cholecystokinin (B1591339) B (CCK2) receptors.[8][12] This action triggers the release of histamine.[8]

-

Histamine Pathway (Paracrine) : Histamine, released from ECL cells, is the most direct and potent stimulant of the parietal cell.[13] It binds to H2-receptors on the parietal cell, activating a cAMP-dependent signaling cascade that ultimately stimulates the H⁺/K⁺-ATPase.[8][12]

-

Acetylcholine Pathway (Neurocrine) : Vagal nerve stimulation releases ACh, which can directly stimulate parietal cells via muscarinic M3 receptors.[13]

-

Inhibitory Control : Somatostatin, released from D-cells, provides a negative feedback signal, inhibiting gastrin release from G-cells.[13]

Pharmacokinetics

Esomeprazole's pharmacokinetic profile is characterized by rapid absorption, high plasma protein binding, and stereoselective metabolism, which results in higher bioavailability compared to racemic omeprazole.[7][14]

Table 1: Summary of Pharmacokinetic Parameters for Esomeprazole

| Parameter | Value | Notes | References |

|---|---|---|---|

| Absorption | |||

| Time to Peak (Tmax) | 1.5 - 2.3 hours | Occurs after oral administration on an empty stomach. Food can delay absorption. | [6][15][16] |

| Bioavailability (Single Dose) | ~50% - 64% | Increases with repeated dosing due to reduced first-pass metabolism. | [16][17][18] |

| Bioavailability (Repeated Dose) | ~68% - 89% | Demonstrates time- and dose-dependent pharmacokinetics. | [16][18][19] |

| Distribution | |||

| Plasma Protein Binding | ~97% | Primarily bound to albumin. | [17][18] |

| Volume of Distribution (Vd) | 16 - 18 L | Indicates good tissue penetration. | [15][17] |

| Metabolism | |||

| Primary Enzymes | CYP2C19 (~73%) and CYP3A4 (~27%) | Extensively metabolized in the liver to inactive metabolites. | [2][6][15] |

| Genetic Polymorphism | CYP2C19 status affects metabolism. "Poor metabolizers" have ~2x higher AUC. | This contributes to inter-individual variability, though less so than with omeprazole. | [2] |

| Excretion | |||

| Plasma Half-life (t1/2) | 0.85 - 1.5 hours | Increases slightly with repeated dosing. | [15] |

| Clearance | Rapid | Metabolites are primarily excreted in the urine (~80%), with the remainder in feces. |[15] |

Pharmacodynamics

The pharmacodynamic effect of esomeprazole is a potent and sustained reduction in intragastric acidity. This effect correlates well with the area under the plasma concentration-time curve (AUC).[19] The primary measure of efficacy is the percentage of a 24-hour period that the intragastric pH is maintained above 4.0, a key threshold for healing in acid-related diseases.

Table 2: Pharmacodynamic Effects of Esomeprazole and Other PPIs (Day 5)

| Proton Pump Inhibitor | Dose | Mean Hours with Intragastric pH > 4.0 | References |

|---|---|---|---|

| Esomeprazole | 40 mg | 14.0 h | [20] |

| Rabeprazole | 20 mg | 12.1 h | [20] |

| Omeprazole | 20 mg | 11.8 h | [20] |

| Lansoprazole | 30 mg | 11.5 h | [20] |

| Pantoprazole | 40 mg | 10.1 h |[20] |

Table 3: Inhibition of Stimulated Peak Acid Output by Esomeprazole

| Dose | Day 1 Mean Inhibition | Day 5 Mean Inhibition | References |

|---|---|---|---|

| 5 mg | 15% | 28% | [19] |

| 10 mg | 29% | 62% | [19] |

| 20 mg | 46% | 90% |[19] |

Experimental Protocols

In Vitro H+/K+ ATPase Inhibition Assay

This assay quantifies the direct inhibitory effect of esomeprazole on its molecular target by measuring the enzyme's ATP hydrolysis activity.[9]

Methodology:

-

Enzyme Preparation : H+/K+ ATPase is isolated from a suitable source (e.g., hog gastric mucosa) as a microsomal fraction. Protein concentration is determined via a Bradford assay.[9]

-

Inhibitor Incubation : Varying concentrations of esomeprazole are pre-incubated with the microsomal fraction in a buffer at 37°C for a set time (e.g., 30 minutes). A vehicle control (e.g., DMSO) is run in parallel.[9]

-

Reaction Initiation : The enzymatic reaction is started by the addition of 2 mM ATP.[9]

-

Reaction Termination : After a defined incubation period (e.g., 30 minutes at 37°C), the reaction is stopped by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA) to precipitate the protein.[9]

-

Quantification of Inorganic Phosphate (Pi) : Samples are centrifuged, and an aliquot of the supernatant is taken. A colorimetric reagent (e.g., ammonium (B1175870) molybdate (B1676688) mixture) is added, and the absorbance is measured spectrophotometrically (e.g., at 660 nm).[9]

-

Data Analysis : The amount of Pi released is calculated from a standard curve. Enzyme activity is expressed as µmol of Pi released/mg of protein/hour. The percentage of inhibition is calculated relative to the vehicle control, and an IC50 value is determined.[9]

Clinical Pharmacokinetic (PK) Study

This protocol outlines the methodology for determining the pharmacokinetic profile of esomeprazole in human subjects.[21][22]

Methodology:

-

Study Design : A randomized, open-label, single-dose, two-way crossover study is commonly employed. Healthy volunteers are recruited after screening.[21]

-

Dosing : Subjects receive a single oral dose of the esomeprazole formulation (e.g., 40 mg) after an overnight fast. A washout period of at least one week is maintained between treatment periods.[21]

-

Blood Sampling : Venous blood samples are collected in K2-EDTA tubes at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, and 24 hours).[21][22]

-

Sample Processing : Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.[22]

-

Bioanalytical Method : Plasma concentrations of esomeprazole are quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[17][22]

-

Pharmacokinetic Analysis : Plasma concentration-time data is analyzed using non-compartmental methods to determine key PK parameters, including Cmax, Tmax, AUC, t1/2, and clearance (CL/F).[21][23]

Clinical Pharmacodynamic (PD) Study: 24-Hour Intragastric pH Monitoring

This protocol is the gold standard for assessing the pharmacodynamic effect of acid-suppressing drugs.[1]

Methodology:

-

Subject Preparation : Subjects with symptoms of acid-related disorders are enrolled. They discontinue any acid-suppressing medications prior to the study.

-

Equipment : A pH-sensitive electrode attached to a thin, flexible catheter is used. The catheter is passed transnasally into the stomach. The electrode is connected to a portable data logger worn by the subject.[1]

-

Procedure : After a baseline 24-hour pH recording, subjects are randomized to receive daily doses of a PPI (e.g., esomeprazole 40 mg) for a set period (e.g., 5-7 days).[20]

-

Data Recording : Intragastric pH is continuously monitored on the final day of treatment. Subjects maintain a diary of meals, posture changes, and symptoms.

-

Data Analysis : The primary endpoint is the mean percentage of the 24-hour period during which intragastric pH remains above 4.0. Other parameters include mean 24-hour pH and the duration of nocturnal acid breakthrough.[20][24]

Conclusion

This compound is a potent inhibitor of gastric acid secretion, distinguished by its stereospecific pharmacokinetics that provide greater and more consistent acid control compared to its racemic predecessor. Its mechanism of action, involving the irreversible inhibition of the H⁺/K⁺-ATPase proton pump, is the foundation of its clinical efficacy.[1][6] The detailed experimental protocols outlined herein are fundamental to the non-clinical and clinical development and evaluation of esomeprazole and other PPIs, enabling a thorough characterization of their pharmacological profiles. This comprehensive understanding is essential for the continued research and development of therapies for acid-related disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Esomeprazole magnesium trihydrate: Pharmacology/mechanism of action, Pharmacokinetic characteristics and Metabolism_Chemicalbook [chemicalbook.com]

- 3. Esomeprazole – Chiralpedia [chiralpedia.com]

- 4. Esomeprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. benchchem.com [benchchem.com]

- 6. What is the mechanism of Esomeprazole Magnesium? [synapse.patsnap.com]

- 7. Comparative efficacy of esomeprazole and omeprazole: Racemate to single enantiomer switch - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Genetic dissection of the signaling pathways that control gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. KEGG PATHWAY: map04971 [genome.jp]

- 12. Neuroendocrine mechanism of gastric acid secretion: Historical perspectives and recent developments in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Pharmacotherapy Update | Esomeprazole (Nexiumâ¢): A New Proton Pump Inhibitor [clevelandclinicmeded.com]

- 16. Frontiers | Pharmacokinetics and bioequivalence study of esomeprazole magnesium enteric-coated tablets 20 mg in healthy Chinese subjects under fasting and fed conditions [frontiersin.org]

- 17. omicsonline.org [omicsonline.org]

- 18. Pharmacokinetics and bioequivalence study of esomeprazole magnesium enteric-coated tablets 20 mg in healthy Chinese subjects under fasting and fed conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics and pharmacodynamics of esomeprazole, the S-isomer of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. darmzentrum-bern.ch [darmzentrum-bern.ch]

- 21. Relative bioavailability and pharmacokinetic properties of two different enteric formulations of esomeprazole in healthy Bangladeshi male volunteers: An open-label, single-dose, randomized-sequence, two-way crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. dovepress.com [dovepress.com]

- 23. Pharmacokinetics and Pharmacodynamics of Esomezol DR, a New Dual Delayed-Release Formulation of Esomeprazole 20 Mg or 40 Mg, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Core Mechanism of Action of Esomeprazole Magnesium Hydrate in Parietal Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of esomeprazole (B1671258) magnesium hydrate (B1144303), a leading proton pump inhibitor (PPI), focusing on its action within gastric parietal cells. This document synthesizes quantitative data, details key experimental protocols, and visualizes the intricate signaling pathways and molecular interactions that underpin its therapeutic efficacy in acid-related disorders.

The Gastric Parietal Cell: The Epicenter of Acid Secretion

Gastric parietal cells are highly specialized epithelial cells located in the gastric glands of the stomach lining.[1][2] Their primary function is the secretion of hydrochloric acid (HCl), a process essential for protein digestion, mineral absorption, and control of gastric microbes.[1][3] This acid secretion is mediated by the H+/K+-ATPase, or proton pump, a membrane-bound enzyme that actively transports hydrogen ions (H+) from the parietal cell cytoplasm into the gastric lumen in exchange for potassium ions (K+).[4][5] This process is the final, crucial step in gastric acid production.[5][6]

The activity of the H+/K+-ATPase is tightly regulated by a complex interplay of neurocrine, paracrine, and endocrine signaling pathways. The primary stimulants of acid secretion are acetylcholine, histamine (B1213489), and gastrin, which activate their respective receptors on the parietal cell surface, leading to the translocation and activation of the proton pump at the apical membrane.[7][8]

Esomeprazole Magnesium Hydrate: A Targeted Molecular Intervention

Esomeprazole is the S-isomer of omeprazole (B731) and functions as a prodrug, meaning it is administered in an inactive form.[9][10] Its mechanism of action is characterized by the specific and irreversible inhibition of the gastric H+/K+-ATPase.[6][9]

Absorption, Accumulation, and Activation

Following oral administration, this compound is absorbed in the small intestine.[11] As a weak base, it readily crosses cell membranes and accumulates in the highly acidic secretory canaliculi of stimulated parietal cells, where the pH can drop below 1.0.[9][12] In this acidic milieu, esomeprazole undergoes a proton-catalyzed conversion into its active form, a reactive tetracyclic sulfenamide (B3320178) cation.[5][11][13] This activation is a critical step, ensuring that the drug's inhibitory action is localized to the site of acid secretion.[5]

Irreversible Covalent Binding to the H+/K+-ATPase

The activated sulfenamide form of esomeprazole is highly reactive and forms a covalent disulfide bond with specific cysteine residues on the alpha-subunit of the H+/K+-ATPase, which is accessible from the luminal surface of the parietal cell.[5][14] The primary target is the cysteine residue at position 813 (Cys813), although other cysteines, such as Cys892, may also be involved.[13][15] This covalent modification irreversibly inactivates the proton pump, effectively halting the secretion of gastric acid.[11][16] Restoration of acid secretion requires the synthesis of new H+/K+-ATPase enzymes, a process that contributes to esomeprazole's prolonged duration of action, which extends well beyond its plasma half-life.[16][17]

Quantitative Data

The efficacy of esomeprazole is supported by extensive quantitative data from preclinical and clinical studies.

Pharmacokinetic Properties of Esomeprazole Magnesium

The pharmacokinetic profile of esomeprazole is characterized by rapid absorption and metabolism.

| Parameter | Value (20 mg dose) | Value (40 mg dose) |

| Cmax (ng/mL) | 425.07 ± 220.29 | 467.04 ± 228.53 |

| Tmax (hours) | ~1.5 - 2.25 | ~1.5 - 4.0 |

| AUC0-t (ng·h/mL) | 1153.56 ± 746.72 | 1222.44 ± 758.19 |

| Plasma Protein Binding | ~97% | ~97% |

| Elimination Half-life (hours) | ~1.0 - 1.5 | ~1.0 - 1.5 |

Table 1: Summary of key pharmacokinetic parameters of esomeprazole magnesium in healthy subjects.[3][10][18]

Pharmacodynamic Effects on Intragastric pH

Esomeprazole demonstrates a dose-dependent and sustained increase in intragastric pH.

| Treatment | Median 24-h Intragastric pH | % Time with Intragastric pH > 4 (Day 5) |

| Esomeprazole 20 mg once daily | 4.1 | ~59.2% |

| Esomeprazole 40 mg once daily | 4.9 | ~73.0% |

| Esomeprazole 40 mg twice daily | 6.4 | ~80.1% |

Table 2: Effect of esomeprazole on 24-hour intragastric pH in healthy subjects.[4][5][6]

Inhibitory Potency against H+/K+-ATPase

| Parameter | Value |

| IC50 (in vitro) | 1.1 µM - 6.8 µM (depending on assay conditions) |

Table 3: Half-maximal inhibitory concentration (IC50) of esomeprazole for H+/K+-ATPase activity. The variability in IC50 values reflects differences in experimental setups, such as the use of isolated gastric vesicles versus purified enzyme preparations.[15][19]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of esomeprazole.

Isolation of Gastric Vesicles and H+/K+-ATPase Activity Assay

This in vitro assay directly measures the inhibitory effect of esomeprazole on the proton pump.

Protocol:

-

Preparation of Gastric Microsomes:

-

Obtain fresh gastric mucosa from a suitable animal model (e.g., pig or rabbit).[1]

-

Homogenize the tissue in a buffered sucrose (B13894) solution.

-

Perform differential centrifugation to isolate the microsomal fraction containing H+/K+-ATPase-enriched vesicles.[1][20]

-

Further purify the vesicles using a density gradient centrifugation (e.g., Ficoll or sucrose gradient).[1][21]

-

-

Activation of Esomeprazole:

-

As a prodrug, esomeprazole must be activated by acid. Prepare a stock solution of esomeprazole and pre-incubate it in an acidic buffer (pH < 4.0) to facilitate its conversion to the active sulfenamide form.[5]

-

-

H+/K+-ATPase Activity Assay:

-

Prepare a reaction mixture containing the isolated gastric microsomes, ATP, Mg2+, and K+.[22]

-

Add the pre-activated esomeprazole at various concentrations to the reaction mixture.

-

Initiate the reaction by adding ATP and incubate at 37°C for a defined period (e.g., 10-20 minutes).[5]

-

Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).[5]

-

Determine the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis using a colorimetric method (e.g., Fiske-Subbarow method).[23]

-

The H+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the activity in the absence of K+.[5]

-

Plot the percentage of inhibition against the esomeprazole concentration to determine the IC50 value.

-

In Vivo Measurement of Gastric Acid Secretion

This protocol assesses the effect of esomeprazole on gastric acid output in a living organism.

Protocol:

-

Animal Model:

-

Use a suitable animal model, such as anesthetized rats.[24]

-

-

Surgical Preparation:

-

Anesthetize the animal and perform a tracheotomy to ensure a clear airway.

-

Insert a catheter into the esophagus and a cannula into the stomach at the pylorus to allow for gastric perfusion.[25]

-

-

Gastric Perfusion and Sample Collection:

-

Perfuse the stomach with a saline solution at a constant rate.

-

Collect the gastric effluent at regular intervals (e.g., every 15 minutes).[26]

-

-

Stimulation of Acid Secretion:

-

Administration of Esomeprazole:

-

Administer esomeprazole (or vehicle control) intravenously or orally at a defined time before or during secretagogue stimulation.

-

-

Measurement of Acid Output:

-

Determine the acid concentration in the collected gastric effluent by titration with a standard base (e.g., NaOH) to a neutral pH.[26]

-

Calculate the total acid output per unit of time.

-

Mass Spectrometry for Covalent Binding Analysis

This technique confirms the covalent modification of the H+/K+-ATPase by esomeprazole.

Protocol:

-

Sample Preparation:

-

Isolate H+/K+-ATPase-containing membranes from parietal cells treated with esomeprazole.

-

Perform proteolytic digestion of the protein sample (e.g., with trypsin) to generate peptides.[9]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Separate the resulting peptides using high-performance liquid chromatography (HPLC).

-

Analyze the separated peptides using a mass spectrometer.

-

-

Data Analysis:

-

Identify peptides that show a mass shift corresponding to the adduction of the activated esomeprazole molecule.

-

Perform tandem mass spectrometry (MS/MS) on the modified peptides to pinpoint the exact cysteine residue(s) that are covalently bound to the drug.[2]

-

Visualizations

Signaling Pathways in Gastric Acid Secretion

Caption: Signaling pathways regulating gastric acid secretion in parietal cells.

Experimental Workflow for H+/K+-ATPase Inhibition Assay

Caption: Experimental workflow for determining the IC50 of esomeprazole.

Logical Relationship of Esomeprazole's Mechanism of Action

Caption: Logical flow of esomeprazole's mechanism of action.

References

- 1. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]

- 2. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]

- 3. Pharmacokinetics and bioequivalence study of esomeprazole magnesium enteric-coated tablets 20 mg in healthy Chinese subjects under fasting and fed conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Intragastric acid suppression and pharmacokinetics of twice-daily esomeprazole: a randomized, three-way crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intragastric acidity during treatment with esomeprazole 40 mg twice daily or pantoprazole 40 mg twice daily--a randomized, two-way crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and Pharmacodynamics of Esomezol DR, a New Dual Delayed-Release Formulation of Esomeprazole 20 Mg or 40 Mg, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aminopyrine accumulation of isolated parietal cells from the rat stomach. Effect of histamine and interaction with endogenous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sergel | 20 mg | Capsule | সারজেল ২০ মি.গ্রা. ক্যাপসুল | Healthcare Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 11. Studies of protein covalent modifications using mass spectrometry - ProQuest [proquest.com]

- 12. H+K+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PlumX [plu.mx]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Pursuit of the Parietal Cell – An Evolution of Scientific Methodology and Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Isolation of H(+),K(+)-ATPase-enriched Membrane Fraction from Pig Stomachs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inter-subunit interaction of gastric H+,K+-ATPase prevents reverse reaction of the transport cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Measurement of gastric acid secretion in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Gastric acid secretion in aquaporin-4 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Esomeprazole Magnesium Trihydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of esomeprazole (B1671258) magnesium trihydrate in various organic solvents. This information is critical for the development of analytical methods, formulation design, and purification strategies for this widely used proton pump inhibitor. The following sections detail quantitative solubility data, experimental protocols for solubility determination, and a visual representation of a typical experimental workflow.

Quantitative Solubility Data

The solubility of esomeprazole magnesium trihydrate varies significantly across different organic solvents. The following table summarizes the available quantitative solubility data from various sources. It is important to note that solubility can be influenced by factors such as temperature, the specific polymorphic form of the compound, and the analytical method used for determination.

| Solvent | Solubility | Temperature | Source(s) |

| Methanol (B129727) | 1.214 mg/mL | 25 °C | |

| Ethanol (B145695) | ~1 mg/mL | Not Specified | [1][2] |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | Not Specified | [1][2] |

| Dimethylformamide (DMF) | ~25 mg/mL | Not Specified | [1][2] |

| 1-Butanol (B46404) | Highest solubility among tested alcohols (Methanol, Ethanol, 1-Propanol, 1-Butanol) | 298.15 to 318.15 K | [3][4] |

| Dichloromethane | Freely Soluble | Not Specified | [5] |

| Acetone | Lower solubility than ethanol and methanol | Not Specified | [6] |

| Heptane | Practically Insoluble | Not Specified | [2] |

Note: A study by Bhesaniya and Baluja (2013) investigated the solubility of esomeprazole magnesium trihydrate in methanol, ethanol, 1-propanol, and 1-butanol at temperatures ranging from 298.15 to 318.15 K using a gravimetric method; however, the full text containing the specific quantitative data was not publicly accessible for this guide[3].

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental preformulation study in drug development. The following are detailed methodologies that are commonly employed to ascertain the solubility of a compound like esomeprazole magnesium trihydrate in organic solvents.

Equilibrium Solubility Method (Shake-Flask Method)

This is the most common method for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: An excess amount of esomeprazole magnesium trihydrate is added to a series of vials, each containing a known volume of the selected organic solvent.

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath or shaker. The duration of agitation is critical and should be sufficient to ensure that equilibrium is reached (typically 24-48 hours).

-

Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to settle. Centrifugation at a high speed (e.g., 10,000 rpm) is then used to ensure complete separation of the solid and liquid phases[7].

-

Sample Analysis: A carefully measured aliquot of the supernatant is withdrawn, diluted with a suitable solvent (if necessary), and then analyzed to determine the concentration of the dissolved esomeprazole magnesium trihydrate.

-

Quantification: The concentration of the dissolved compound is typically determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) for Quantification

Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

-

Column: A C18 column is commonly employed.

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer solution is often used. The exact composition may vary depending on the specific method.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection Wavelength: The UV detector is usually set to the wavelength of maximum absorbance for esomeprazole, which is around 301 nm[8].

-

Calibration: A calibration curve is generated using standard solutions of known concentrations of esomeprazole magnesium trihydrate to ensure accurate quantification.

UV-Vis Spectrophotometry for Quantification

This method offers a simpler and faster approach for quantification, provided that the solvent and any excipients do not interfere with the absorbance of the drug at the analytical wavelength.

-

Instrumentation: A calibrated UV-Vis spectrophotometer.

-

Procedure:

-

A stock solution of esomeprazole magnesium trihydrate is prepared in a suitable solvent (e.g., methanol)[6].

-

Serial dilutions are made to prepare a series of standard solutions of known concentrations.

-

The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax), which is typically around 301 nm[5].

-

A calibration curve of absorbance versus concentration is plotted.

-

The absorbance of the saturated solution from the solubility experiment (after appropriate dilution) is measured, and the concentration is determined from the calibration curve.

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow of a typical equilibrium solubility determination experiment.

This guide provides foundational knowledge on the solubility of esomeprazole magnesium trihydrate in organic solvents, which is essential for its handling and formulation in pharmaceutical development. For any specific application, it is recommended to determine the solubility under the exact conditions of the intended process.

References

An In-depth Technical Guide to the Polymorphic Forms and Stability of Esomeprazole Magnesium Hydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Esomeprazole (B1671258), the (S)-enantiomer of omeprazole, is a widely prescribed proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. The magnesium salt of esomeprazole is formulated as a hydrate (B1144303), which can exist in various polymorphic and pseudopolymorphic forms. The solid-state properties of these forms, including their stability and interconversion potential, are critical parameters that can influence the efficacy, manufacturability, and shelf-life of the final drug product. This technical guide provides a comprehensive overview of the known polymorphic forms of esomeprazole magnesium hydrate, their relative stability under various conditions, and detailed methodologies for their characterization.

Polymorphic Forms of this compound

Esomeprazole magnesium can crystallize with varying amounts of water, leading to the formation of different hydrated forms. The most commonly cited forms in scientific literature and patents are the dihydrate and trihydrate forms. The dihydrate itself has been reported to exist as at least two different polymorphs, designated as Form A and Form B.

-

Esomeprazole Magnesium Dihydrate (Form A and Form B): These are crystalline forms containing two molecules of water per molecule of esomeprazole magnesium. Forms A and B are distinct in their crystal lattice arrangements, which results in different physicochemical properties.

-

Esomeprazole Magnesium Trihydrate: This form incorporates three molecules of water into its crystal structure. It is another well-characterized and common form of the drug substance.

-

Esomeprazole Magnesium Tetrahydrate: A higher hydrate form that has also been identified.[1]

-

Amorphous Esomeprazole Magnesium: A non-crystalline form that lacks a long-range ordered molecular structure.

Stability of Polymorphic Forms

The stability of the different polymorphic forms of this compound is a critical factor in drug development. Stability can be influenced by factors such as temperature, humidity, and the presence of solvents.

Relative Thermodynamic Stability

In an aqueous environment, the thermodynamic stability of the various hydrates has been investigated. The established order of stability in water is as follows:

Trihydrate > Dihydrate Form A > Tetrahydrate > Dihydrate Form B [2]

This indicates that, in the presence of water, there is a thermodynamic driving force for the less stable forms to convert to the more stable trihydrate form over time. Conversely, the solubility in water follows the reverse order.[2]

Stability Under Stress Conditions

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and its various forms under ICH (International Council for Harmonisation) stress conditions.

Esomeprazole magnesium is known to be sensitive to acidic conditions, heat, and oxidation.[3] A comparative study on the chemical stability of amorphous esomeprazole magnesium and esomeprazole magnesium dihydrate Form B under stress conditions demonstrated that significant degradation occurs under acidic and oxidative conditions.[3]

Table 1: Summary of Forced Degradation Studies on Esomeprazole

| Stress Condition | Reagents and Duration | Degradation (%) | Reference |

| Acid Hydrolysis | 0.1N HCl at 60°C for 120 min | ~2% | [4] |

| Base Hydrolysis | 0.1N NaOH at 60°C for 120 min | ~2.5% | [4] |

| Oxidative | 3% H₂O₂ at room temperature for 120 min | Significant degradation | [3] |

| Thermal | Dry heat at 105°C for 2 hours | - | [3] |

| Photolytic | Sunlight (1.2 million Lux hours) and UV light (200 W h/m²) | 0.55% and 1.32% | [3] |

It is important to note that these studies may not have differentiated between the degradation of specific polymorphic forms, but they provide a general understanding of the chemical lability of the esomeprazole magnesium molecule.

The physical stability of the polymorphic forms relates to their propensity to convert to other forms under various conditions. Esomeprazole magnesium dihydrate is known to be moisture-sensitive and can convert to the trihydrate form in the presence of water.[5]

Experimental Protocols

Accurate characterization of the polymorphic forms of this compound requires a combination of analytical techniques. Detailed methodologies for key experiments are provided below.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline form of this compound based on its unique diffraction pattern.

Methodology:

-

Sample Preparation: Gently grind the sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites. A light grinding is preferred to avoid inducing phase transformations.[3]

-

Sample Mounting: Pack the powdered sample into a sample holder. Ensure the surface of the sample is smooth and level with the surface of the holder.

-

Instrument Parameters:

-

Radiation: Cu Kα (λ = 1.5406 Å)

-

Voltage and Current: 45 kV and 40 mA

-

Scan Range (2θ): 3° to 45°

-

Step Size: 0.02°

-

Scan Speed: 1°/min

-

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is compared with reference patterns for the known polymorphic forms of this compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the water content and thermal behavior (e.g., melting, decomposition) of the different hydrated forms.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

-

TGA Instrument Parameters:

-

Heating Rate: 10 °C/min

-

Temperature Range: 25 °C to 350 °C

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min

-

-

DSC Instrument Parameters:

-

Heating Rate: 10 °C/min

-

Temperature Range: 25 °C to 250 °C

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min

-

-

Data Analysis:

-

TGA: The weight loss as a function of temperature is measured. The distinct weight loss steps correspond to the loss of water molecules, allowing for the determination of the hydration state.

-

DSC: The heat flow into or out of the sample is measured. Endothermic peaks typically correspond to dehydration and melting, while exothermic peaks can indicate crystallization or decomposition. For a water/1-butanol solvate of esomeprazole magnesium, a desolvation event is observed as a mass loss in TGA, followed by decomposition at around 200°C, which appears as an exothermic peak in the DSC curve.[2]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To differentiate between polymorphic forms based on their unique vibrational spectra.

Methodology:

-

Sample Preparation: The sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or prepared as a potassium bromide (KBr) pellet. For ATR, a small amount of the powder is placed on the ATR crystal. For a KBr pellet, a small amount of the sample is mixed with dry KBr powder and compressed into a thin, transparent disk.

-

Instrument Parameters:

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

Data Analysis: The resulting infrared spectrum is a "fingerprint" of the molecule's vibrational modes. Differences in the crystal lattice of polymorphs lead to subtle but measurable shifts in the positions and intensities of the absorption bands, allowing for their differentiation.

Visualizations of Pathways and Workflows

Degradation Pathway of Esomeprazole

Esomeprazole is susceptible to degradation under various stress conditions, leading to the formation of several degradation products. The following diagram illustrates the major degradation pathways.

Caption: Degradation Pathways of Esomeprazole under Various Stress Conditions.

Interconversion of this compound Polymorphs

The different hydrated forms of esomeprazole magnesium can interconvert under specific conditions, particularly in the presence of moisture.

Caption: Interconversion Pathway of Esomeprazole Magnesium Hydrates.

Experimental Workflow for Polymorph Characterization

A typical workflow for the characterization and stability assessment of this compound polymorphs is outlined below.

Caption: Workflow for Polymorph Characterization and Stability Assessment.

Conclusion

The polymorphic landscape of this compound is complex, with multiple hydrated forms exhibiting distinct stability profiles. The trihydrate form is generally the most thermodynamically stable in the presence of water, while the dihydrate forms (A and B) and the tetrahydrate are also well-documented. A thorough understanding and characterization of these forms using techniques such as PXRD, TGA-DSC, and FTIR are imperative for the development of a robust and stable drug product. The provided experimental protocols and workflows serve as a guide for researchers and drug development professionals in navigating the challenges associated with the solid-state chemistry of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Crystallization of Esomeprazole Magnesium Water/Butanol Solvate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. icdd.com [icdd.com]

- 4. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Spectroscopic Analysis of Esomeprazole Magnesium Hydrate: A Technical Guide

Introduction

Esomeprazole (B1671258), the (S)-isomer of omeprazole, is a proton pump inhibitor that significantly reduces gastric acid secretion by inhibiting the H+/K+-ATPase in gastric parietal cells.[1][2] It is widely used in the treatment of acid-related conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[3] The active pharmaceutical ingredient (API) is typically formulated as a magnesium salt, commonly Esomeprazole Magnesium Trihydrate or Dihydrate, to improve stability.[4][5]

The rigorous analytical characterization of esomeprazole magnesium hydrate (B1144303) is paramount in drug development and quality control to ensure its identity, purity, and potency. Spectroscopic techniques are fundamental tools for this purpose, providing detailed information about the molecule's structure, functional groups, and quantitative content. This guide offers an in-depth exploration of the primary spectroscopic methods employed in the analysis of esomeprazole magnesium hydrate, complete with experimental protocols and quantitative data summaries.

The mechanism of action for esomeprazole involves its conversion in the acidic environment of the parietal cells to an active sulfenamide (B3320178) form, which then irreversibly binds to the proton pump.

Overall Spectroscopic Workflow

The analysis of this compound typically follows a structured workflow, beginning with sample preparation and branching into various spectroscopic techniques depending on the analytical goal, whether it is identification, structural elucidation, or quantification.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of esomeprazole in bulk and pharmaceutical dosage forms due to its simplicity, cost-effectiveness, and speed.[3][4] The method relies on the absorption of ultraviolet radiation by the chromophoric system within the esomeprazole molecule. The wavelength of maximum absorbance (λmax) can vary depending on the solvent used.

Data Presentation: UV Absorption Maxima

| Solvent System | λmax (nm) | Reference(s) |

| Methanol (B129727) | 203.5, 299, 301 | [2][6][7] |

| Methanol and Chloroform (80:20) | 577, 617 (with Indigo Carmine) | [8] |

| Simulated Salivary Fluid (pH 6.8) | 301 | [9] |

| 0.1N NaOH | 305 | [9] |

| Methanol (First Order Derivative) | 293 | [10] |

| Methanol (Second Order Derivative) | 281.7 | [10] |

Experimental Protocol: UV-Vis Quantification in Methanol

This protocol describes a typical method for the quantification of this compound.[2][3]

-

Instrumentation: A calibrated double-beam UV-Visible spectrophotometer with 1 cm quartz cells.

-

Solvent: HPLC-grade Methanol.

-

Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[2]

-

Preparation of Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with methanol.[2]

-

Preparation of Calibration Curve: Prepare a series of dilutions from the working standard solution to achieve concentrations ranging from 2-10 µg/mL.[2]

-

Sample Preparation (from Tablets):

-

Weigh and finely powder 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of esomeprazole and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.[3]

-

Dilute to volume with methanol and mix well.

-

Filter the solution through a 0.45 µm membrane filter.

-

Further dilute the filtrate with methanol to obtain a final concentration within the calibration range.

-

-

Analysis:

-

Scan the prepared standard and sample solutions from 200 to 400 nm against a methanol blank.[2]

-

Measure the absorbance at the λmax (approximately 299-301 nm).[2][7]

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of esomeprazole in the sample solution from the calibration curve and calculate the content in the original dosage form.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for the identification of this compound. It provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by the specific bonds within the molecule. This method is used to confirm the identity of the API and to check for polymorphism.[11]

Data Presentation: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~3200 | C=N stretching | [12] |

| 1613, 1581 | Carbonyl group (C=O) | [12] |

| ~1530 | C=N stretching | [12] |

| ~1080 | S=O stretching | [12] |

Experimental Protocol: FTIR Analysis by KBr Pellet

This protocol is a standard method for obtaining an infrared spectrum for a solid sample.

-

Instrumentation: A Fourier-Transform Infrared Spectrometer.

-

Reagents: Potassium bromide (KBr), IR grade.

-

Sample Preparation:

-

Place a small amount (1-2 mg) of the this compound sample in an agate mortar.

-

Add approximately 100-200 mg of dry KBr powder.

-

Gently mix the sample and KBr with a pestle, then grind thoroughly to create a fine, homogeneous powder.

-

Transfer the mixture to a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

-

Analysis:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Compare the resulting spectrum with a reference spectrum of this compound for identification. The United States Pharmacopeia (USP) specifies this method for identification.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation and confirmation of esomeprazole. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.

Data Presentation: NMR Chemical Shifts

The following chemical shifts are reported for the esomeprazole potassium salt in DMSO-d6, which are expected to be very similar for the magnesium salt.[14]

| ¹H NMR Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 8.25 | s | 1H (Benzimidazole ring) |

| 7.37 | d | 1H (Benzimidazole ring) |

| 7.02 | d | 1H (Benzimidazole ring) |

| 6.60 | dd | 1H (Benzimidazole ring) |

| 4.72, 4.46 | d (AB system) | 2H (Methylene bridge) |

| 3.75 | s | 3H (Methoxy group) |

| 3.70 | s | 3H (Methoxy group) |

| 2.21 | s | 6H (Methyl groups on pyridine (B92270) ring) |

| ¹³C NMR Chemical Shift (δ, ppm) | Assignment |

| 163.4, 161.8, 153.7, 151.9 | Aromatic/Heterocyclic carbons |

| 149.1, 147.0, 141.6 | Aromatic/Heterocyclic carbons |

| 126.5, 124.9, 117.5 | Aromatic/Heterocyclic carbons |

| 109.0, 99.4 | Aromatic/Heterocyclic carbons |

| 59.7, 55.2 | Methoxy carbons |

| 48.6 | Methylene bridge carbon |

| 12.9, 11.3 | Methyl carbons on pyridine ring |

Experimental Protocol: ¹H NMR Analysis

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d6 in a standard 5 mm NMR tube.

-

Cap the tube and gently agitate to ensure complete dissolution.

-

-

Analysis:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay).

-

Process the raw data (Fourier transform, phase correction, baseline correction).

-

Integrate the peaks and assign the chemical shifts by comparing them to reference data.

-

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique used for the identification, characterization, and quantification of esomeprazole and its related substances or metabolites.[1][15] It provides information about the molecular weight of the compound and its fragmentation pattern.

Data Presentation: Mass Spectrometry Data

| Technique | Ionization Mode | m/z Transition (Parent → Fragment) | Use | Reference(s) |

| LC-MS/MS | ESI Positive | 346.1 → 198.0 | Quantification | [1] |

Note: The m/z 346.1 corresponds to the protonated molecule [M+H]⁺ of esomeprazole free base (Molecular Formula: C₁₇H₁₉N₃O₃S, Molecular Weight: 345.42 g/mol ).[2][16]

Experimental Protocol: LC-MS/MS Quantification

This protocol outlines a general procedure for the quantification of esomeprazole in a biological matrix, which can be adapted for pharmaceutical formulations.[1]

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition: Monitor m/z 346.1 → 198.0 for esomeprazole. An internal standard (e.g., lansoprazole, m/z 370.1 → 252.0) is typically used for robust quantification.[1]

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add the internal standard solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex mix and then centrifuge at high speed.

-

Carefully transfer the supernatant to an HPLC vial for injection.

-

-

Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Integrate the peak areas for the specified MRM transitions for both esomeprazole and the internal standard.

-

Quantify the amount of esomeprazole based on a calibration curve prepared in the same matrix.

-

References

- 1. benchchem.com [benchchem.com]

- 2. ijrpr.com [ijrpr.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. scribd.com [scribd.com]

- 6. jocpr.com [jocpr.com]

- 7. journaljpri.com [journaljpri.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. Preformulation, Characterization, Estimation and Method Validation Studies of Esomeprazole Magnesium Trihydrate by UV –Visible Spectrophotometry - IJPRS [ijprs.com]

- 10. rjptonline.org [rjptonline.org]

- 11. Preparation, Characterization and Transformation of Esomeprazole Magnesium Polymorphs [cjph.com.cn]

- 12. researchgate.net [researchgate.net]

- 13. uspnf.com [uspnf.com]

- 14. ORGANIC SPECTROSCOPY INTERNATIONAL: Esomeprazole Magnesium Trihydrate [orgspectroscopyint.blogspot.com]

- 15. payeshdarou.ir [payeshdarou.ir]

- 16. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide on the Thermal Degradation Pathways of Esomeprazole Magnesium Trihydrate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of the thermal degradation pathways of esomeprazole (B1671258) magnesium trihydrate, a critical proton pump inhibitor. A thorough understanding of its solid-state thermal stability is paramount for ensuring the quality, safety, and efficacy of its pharmaceutical formulations. This document outlines the principal degradation mechanisms, supported by quantitative data from thermal analysis and forced degradation studies. Detailed experimental protocols for key analytical techniques are provided, alongside graphical representations of the degradation pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Core Thermal Degradation Pathway

Esomeprazole magnesium trihydrate is a crystalline solid that is susceptible to degradation upon exposure to heat. The thermal degradation process is not a single-step event but rather a sequence of physical and chemical changes, primarily involving desolvation followed by the decomposition of the active pharmaceutical ingredient (API).

1.1 Desolvation (Dehydration): The initial step in the thermal degradation of esomeprazole magnesium trihydrate is the loss of its water of hydration. Thermogravimetric Analysis (TGA) of solvated forms of esomeprazole magnesium demonstrates an initial mass loss corresponding to the removal of solvent molecules from the crystal lattice.[1][2] For a water/1-butanol solvate, this initial desolvation event is followed by a second, more significant mass loss at a higher temperature, which corresponds to the decomposition of the esomeprazole molecule itself.[2]

1.2 Decomposition: Following the initial loss of water, the anhydrous or desolvated form of esomeprazole magnesium undergoes decomposition at elevated temperatures. Differential Scanning Calorimetry (DSC) and TGA data indicate that this decomposition is an exothermic process that typically begins around 200°C.[1][2][3] This decomposition temperature highlights a significant increase in stability compared to the amorphous form of the drug.[3] The process involves the breakdown of the esomeprazole molecule into various smaller degradation products. While specific thermal degradants are not as extensively characterized in the literature as those from hydrolytic or oxidative stress, it is established that exposure to dry heat (e.g., 105°C for 24 hours) results in significant degradation, on the order of 15-16%.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from thermal analysis and forced degradation studies reported in the literature.

Table 1: Thermal Analysis Data for Esomeprazole Magnesium Solvates

| Analytical Technique | Key Observation | Temperature (°C) | Source(s) |

| TGA | Initial mass loss (desolvation) | < 200 | [2] |

| TGA | Onset of decomposition | ~200 | [1][2] |

| DSC | Endotherm (for some solvates) | ~175 | [3] |

| DSC | Exothermic peak (decomposition) | ~200 | [1][2][3] |

Table 2: Forced Thermal Degradation Study Results

| Stress Condition | Duration | Temperature (°C) | Degradation (%) | Source(s) |

| Dry Heat | 2 hours | 105 | Not specified | [5] |

| Dry Heat | 24 hours | 105 | 15.59 | [4] |

Experimental Protocols

Detailed methodologies are essential for the reproducible assessment of thermal stability. The following protocols are representative of the techniques used to characterize the thermal degradation of esomeprazole magnesium trihydrate.

3.1 Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature and extent of mass loss due to desolvation and decomposition.

-

Instrumentation: A calibrated Thermogravimetric Analyzer.

-

Procedure:

-

Accurately weigh 5-10 mg of the esomeprazole magnesium trihydrate sample into a suitable TGA pan (e.g., aluminum or platinum).

-

Place the pan into the TGA furnace.

-

Heat the sample under a controlled nitrogen atmosphere (flow rate ~20-50 mL/min) to eliminate oxidative effects.

-

Apply a linear heating ramp, typically 10°C/min, from ambient temperature to approximately 350°C.

-

Record the mass loss as a function of temperature. The resulting thermogram is analyzed for the onset temperature of mass loss and the percentage of mass lost at each step.

-

3.2 Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Procedure:

-

Accurately weigh 2-5 mg of the esomeprazole magnesium trihydrate sample into an aluminum DSC pan.

-

Seal the pan, in some cases with a pinhole lid to allow for the escape of volatiles.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample under a nitrogen atmosphere at a constant rate, typically 5-10°C/min, from ambient temperature to 350°C.[2]

-

Record the differential heat flow between the sample and the reference. Endothermic and exothermic peaks are analyzed for their onset temperature, peak temperature, and enthalpy. An exothermic peak around 200°C is characteristic of decomposition.[2][3]

-

3.3 Forced Thermal Degradation (Isothermal Heating)

-

Objective: To assess the stability of esomeprazole magnesium trihydrate under specific dry heat conditions and quantify the extent of degradation.

-

Procedure:

-

Weigh approximately 500 mg of the esomeprazole magnesium trihydrate sample into a suitable container, such as a loss on drying bottle.[4][6]

-

Place the sample in a calibrated hot air oven maintained at a constant temperature, for example, 105°C.[4][6]

-

Maintain the sample at this temperature for a specified duration, such as 24 hours.[4][6]

-

After the exposure period, remove the sample from the oven and allow it to cool to room temperature in a desiccator.

-

The stressed sample is then prepared for analysis by a stability-indicating HPLC method to quantify the remaining API and detect degradation products.

-

3.4 Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis

-

Objective: To separate and quantify esomeprazole from its degradation products.

-

Instrumentation: An HPLC system with a UV detector.

-

Chromatographic Conditions (Representative):

-

Column: C18 or C8 column (e.g., XBridge BEH Shield RP18, 4.6 x 250 mm, 5µm).[7]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of a phosphate (B84403) or glycine (B1666218) buffer (pH adjusted to a slightly basic range, e.g., 7.0-9.0) and acetonitrile.[5][7]

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 30°C.[5]

-

-

Sample Preparation:

-

Accurately weigh a portion of the thermally stressed sample (e.g., 14 mg) into a 100 mL volumetric flask.[4]

-

Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of buffer and organic solvent).

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

Visualizations

The following diagrams illustrate the thermal degradation pathway and associated experimental workflows.

Caption: The sequential pathway of esomeprazole thermal degradation.

Caption: Experimental workflow for TGA and DSC analysis.

Caption: Workflow for conducting a forced thermal degradation study.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Crystallization of Esomeprazole Magnesium Water/Butanol Solvate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iajps.com [iajps.com]

- 5. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. jmpas.com [jmpas.com]

esomeprazole magnesium hydrate chemical structure and properties

Esomeprazole (B1671258) Magnesium Hydrate (B1144303): A Comprehensive Technical Guide

Introduction

Esomeprazole magnesium hydrate is the S-isomer of omeprazole, a proton pump inhibitor (PPI) that plays a crucial role in suppressing gastric acid secretion.[1][2] Chemically, it is designated as bis(5-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole-1-yl) magnesium, and it typically exists in a hydrated form, most commonly as the trihydrate.[1][3] As a prodrug, esomeprazole is converted to its active form in the acidic environment of the stomach's parietal cells.[4][5] This active metabolite then forms a covalent bond with the H+/K+-ATPase enzyme system (the proton pump), irreversibly inhibiting its function.[4][6][7] This targeted action makes it highly effective for the treatment of acid-related conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.[5][8][9] Its stability is notably pH-dependent; it is labile in acidic conditions but maintains stability in alkaline environments, a key factor in its pharmaceutical formulation.[1]

Chemical Structure and Properties